molecular formula C13H11NO3S B1297238 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid CAS No. 330635-60-4

2-(2-Thiophen-2-yl-acetylamino)-benzoic acid

Cat. No.: B1297238
CAS No.: 330635-60-4
M. Wt: 261.3 g/mol
InChI Key: YBFXZOGWPLCRJL-UHFFFAOYSA-N
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Description

2-(2-Thiophen-2-yl-acetylamino)-benzoic acid is an organic compound that belongs to the class of N-acylated alpha amino acids This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction and improve yield. The product is then characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thiophen-2-yl-acetylamino)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Thiophen-2-yl-acetylamino)-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Thiophen-2-yl-acetylamino)-benzoic acid is unique due to its specific combination of a thiophene ring and a benzoic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-thiophen-2-ylacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-12(8-9-4-3-7-18-9)14-11-6-2-1-5-10(11)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFXZOGWPLCRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349545
Record name 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330635-60-4
Record name 2-(2-Thiophen-2-yl-acetylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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